Product packaging for Dulozafone(Cat. No.:CAS No. 75616-02-3)

Dulozafone

Cat. No.: B1213505
CAS No.: 75616-02-3
M. Wt: 425.3 g/mol
InChI Key: BYWMOMBWRFUAMC-UHFFFAOYSA-N
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Description

Significance of Dulozafone in Fundamental Chemical and Biological Research

The principal significance of this compound in a research context lies in its activity as an anticonvulsant. targetmol.commedchemexpress.commedchemexpress.commedchemexpress.eu Investigations have centered on its potential to mitigate seizures, particularly in preclinical models of epilepsy. targetmol.comresearchgate.netnih.gov This positions this compound as a tool for understanding the neurobiological pathways that underpin seizure phenomena. Its interaction with specific neural receptors is a key aspect of its research value, allowing for the dissection of the roles these receptors play in neuronal excitability and inhibition.

The study of compounds like this compound contributes to the broader field of medicinal chemistry by providing structure-activity relationship data for the development of new therapeutic agents. unc.educapes.gov.bracs.orgdrugbank.com While comprehensive data on this compound is limited, its known biological activity makes it a reference point in the ongoing search for novel anticonvulsant agents. jst.go.jpnih.gov

Historical Perspective of this compound's Research Trajectory

The research trajectory of this compound, based on publicly available scientific literature, is primarily anchored by a pivotal study published in 1990. In this study, Lerner-Natoli and colleagues first characterized the anticonvulsive properties of this compound (F1933) in a rat kindling model of epilepsy. targetmol.comnih.gov This research established the compound's efficacy in protecting against generalized seizures, though it was found to be ineffective against partial ictal events. targetmol.comresearchgate.netnih.gov

Following this initial characterization, the academic footprint of this compound appears to be limited, with subsequent mentions largely referencing this foundational work in chemical and research supplier contexts. medchemexpress.commolnova.com There is a notable absence of extensive follow-up studies in peer-reviewed literature that would indicate a broader research and development program. The precise origins and discovery of the compound are not well-documented in the available scientific record.

Overview of Key Research Areas in this compound Studies

The predominant, if not sole, area of academic research involving this compound has been its potential application in the study of epilepsy.

Detailed Research Findings

The cornerstone of this compound research is the 1990 study published in the European Journal of Pharmacology. targetmol.comnih.gov This investigation utilized the amygdala kindling model in rats, a well-established method for studying the progression of epilepsy.

Key findings from this research include:

Anticonvulsant Activity: this compound demonstrated protective effects against fully kindled, generalized seizures. targetmol.comnih.gov

Limited Efficacy Spectrum: The compound did not suppress partial ictal events, such as amygdala afterdischarges and limbic seizures. targetmol.comresearchgate.netnih.gov This suggests a specific mechanism of action that may not be effective for all seizure types.

Mechanism of Action: The anticonvulsant effects of this compound were almost completely reversed by the administration of Flumazenil (Ro15-1788), a known antagonist of the benzodiazepine (B76468) receptor. targetmol.comnih.gov This strongly indicates that this compound exerts its effects by acting as a ligand for the benzodiazepine receptor, likely as an agonist or partial agonist, thereby enhancing GABAergic inhibition in the central nervous system. targetmol.comnih.gov

This finding is significant as it places this compound within the class of compounds that modulate the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. The mechanism is similar to that of clinically established benzodiazepines like Diazepam, which was used as a comparator in the study. targetmol.comnih.gov

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC20H22Cl2N2O4 molnova.com
CAS Number75616-02-3 molnova.com
Summary of Key Research Findings for this compound (F1933)
Research AreaModel SystemKey FindingReference
Anticonvulsant ActivityRat Amygdala Kindling ModelEffective against generalized seizures. targetmol.comnih.gov
Efficacy SpectrumRat Amygdala Kindling ModelIneffective against partial ictal events. targetmol.comresearchgate.netnih.gov
Mechanism of ActionIn vivo antagonism studyEffects reversed by Flumazenil, indicating action at the benzodiazepine receptor. targetmol.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22Cl2N2O4 B1213505 Dulozafone CAS No. 75616-02-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75616-02-3

Molecular Formula

C20H22Cl2N2O4

Molecular Weight

425.3 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N-methylacetamide

InChI

InChI=1S/C20H22Cl2N2O4/c1-23(19(27)13-24(8-10-25)9-11-26)18-7-6-14(21)12-16(18)20(28)15-4-2-3-5-17(15)22/h2-7,12,25-26H,8-11,13H2,1H3

InChI Key

BYWMOMBWRFUAMC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CN(CCO)CCO

Other CAS No.

75616-02-3

Synonyms

dulozafone
F 1933
F-1933
F1933
N,N-bis-(2-hydroxyethyl)-N'-methyl-2'-(2-chlorobenzoyl)-4'-chloroglycylanilide

Origin of Product

United States

Preclinical Pharmacological Characterization of Dulozafone

In Vitro Pharmacological Investigations

In vitro pharmacological investigations of Dulozafone delve into its effects at the cellular and molecular level. This includes examining its binding to receptors, modulation of ion channels and enzyme activity, effects on neurotransmitter systems, and influence on cellular pathways and membrane transport.

Receptor Binding and Ligand Interaction Studies

Receptor binding studies are fundamental in pharmacology to understand how a compound interacts with specific protein targets on cell surfaces or within cells. numberanalytics.com These studies determine the affinity and selectivity of a ligand for its receptor. Techniques such as radioligand binding assays and surface plasmon resonance are commonly employed to measure these interactions. numberanalytics.com Computational methods like molecular docking and dynamics simulations can also predict binding modes and affinities. numberanalytics.com

Ion Channel Modulation and Gating Dynamics

Ion channels are crucial for regulating cellular excitability and signaling by controlling the flow of ions across cell membranes. sophion.comstudysmarter.co.uk Ligand-gated ion channels, for instance, open or close upon binding of a specific molecule, leading to changes in membrane potential. sophion.com Modulation of ion channels can occur through various mechanisms, including direct binding of a compound or indirectly via G-protein coupled receptors or other signaling pathways. nih.govnih.gov Techniques like patch clamp electrophysiology are used to study ion channel activity and how compounds affect their gating dynamics. elifesciences.org

Specific in vitro data detailing this compound's direct modulation of ion channels or its effects on their gating dynamics were not found in the provided search results. However, the anticonvulsant properties attributed to this compound researchgate.netresearchgate.net suggest potential interactions with ion channels involved in neuronal excitability, such as sodium channels or GABA-gated chloride channels, as these are common targets for anticonvulsant drugs. researchgate.net

Neurotransmitter System Modulation

Neurotransmitter systems play a vital role in communication between neurons. merckmanuals.comjustintimemedicine.com Compounds can modulate these systems by affecting neurotransmitter synthesis, release, reuptake, degradation, or by interacting with neurotransmitter receptors. merckmanuals.comjustintimemedicine.combiorxiv.org In vitro studies can assess a compound's impact on neurotransmitter levels, uptake in synaptosomes, or receptor activity in cell lines expressing specific receptors. researchgate.netnih.gov

Research indicates that this compound (referred to as F1933) was investigated for its anticonvulsive properties and compared to diazepam in an amygdala kindling model in rats. researchgate.netresearchgate.net This model is relevant to epilepsy, a condition often associated with imbalances in neurotransmitter systems, particularly the GABAergic system. researchgate.net One study investigated gamma-amino[2,3-³H]butyric acid ([³H]GABA) transport in hippocampal synaptosomes from kindled rats, finding that kindling enhanced [³H]GABA uptake. researchgate.net While this study provides context on neurotransmitter transport in an epilepsy model where this compound was tested in vivo, it does not provide direct in vitro data on this compound's modulation of neurotransmitter systems. Benzodiazepines, like diazepam, are known to enhance GABA-A receptor-mediated inhibition researchgate.net, suggesting a potential, albeit indirect, link to the GABAergic system in the context of this compound's anticonvulsant effects observed in animal models.

Cellular Pathway Perturbation Analysis

Cellular pathway perturbation analysis examines how a compound affects the complex networks of molecular interactions within a cell. nih.govadvaitabio.com This can involve studying changes in gene expression, protein phosphorylation, or the activity of specific signaling cascades. nih.govyulab-smu.top Techniques such as transcriptomics, proteomics, and pathway enrichment analysis are used to identify affected pathways. nih.govadvaitabio.comyulab-smu.top

Specific in vitro data detailing this compound's perturbation of cellular pathways were not found in the provided search results. General approaches to pathway analysis involve identifying sets of genes or proteins that are affected by a compound and mapping them to known biological pathways to understand the functional consequences of the compound's activity. nih.govadvaitabio.comyulab-smu.top

Enzyme Activity Modulation Studies

Enzymes are biological catalysts that facilitate biochemical reactions. researchgate.net Compounds can modulate enzyme activity by acting as inhibitors or activators. researchgate.netru.nl In vitro enzyme assays are used to measure the effect of a compound on the rate of an enzyme-catalyzed reaction. ru.nl This can involve determining parameters such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Specific in vitro data on this compound's modulation of enzyme activity were not found in the provided search results. However, the broad pharmacological activities of some anticonvulsant drugs, such as valproic acid, can include enzyme inhibition, like GABA transaminase or histone deacetylase. researchgate.net Without specific studies on this compound, its effects on enzyme activity remain uncharacterized in the accessible literature.

Membrane Transport and Permeability Assessments

Membrane transport and permeability studies investigate how a compound crosses cell membranes. khanacademy.org This is crucial for understanding a compound's absorption, distribution, and cellular uptake. In vitro methods can include using cell monolayers (e.g., Caco-2 cells) or artificial membrane systems to measure permeability. molaid.comtargetmol.cngoogle.comgoogle.com Passive diffusion, active transport, and carrier-mediated transport are some of the mechanisms by which compounds cross membranes. khanacademy.org

While the general concept of membrane permeability is discussed in the context of drug delivery and transport khanacademy.orgmolaid.comtargetmol.cngoogle.comgoogle.com, specific in vitro data quantifying the membrane transport or permeability of this compound were not found in the provided search results. Some mentions in patent literature refer to the permeability of membranes in drug delivery systems without providing data specific to this compound's intrinsic permeability google.comgoogle.com, or discuss compounds that enhance permeability in a different context molaid.comtargetmol.cn.

In Vivo Pharmacological Model Systems

Preclinical in vivo studies are a critical step in the evaluation of potential therapeutic compounds, providing insights into their efficacy, pharmacokinetics, and interactions within a living system before progression to clinical trials. mdpi.com Rodent models, including rats and mice, are widely utilized in preclinical research due to their genetic tractability, relatively short life cycles, and the availability of established models for various human conditions, particularly neurological disorders. janvier-labs.comnih.govcriver.com

Rodent Models of Neurological Function

Rodent models play a significant role in investigating the effects of compounds like this compound on neurological function. These models are designed to mimic aspects of human neurological conditions, allowing researchers to study disease mechanisms and evaluate the potential therapeutic benefits of novel agents. jebms.orgnih.gov

The amygdala kindling model in rodents is a well-established paradigm used to study the development of epilepsy and evaluate the efficacy of anticonvulsant drugs. jebms.orgnih.govsynapcell.com This model involves repeated electrical stimulation of the amygdala, a brain structure involved in processing emotions and memory, leading to progressive intensification of seizure activity. jebms.org Initially, the stimulation may only produce localized electrical discharges, but with repeated stimulations, it leads to the development of full generalized seizures. jebms.org This process, known as kindling, results in a permanent state of increased seizure susceptibility, mimicking aspects of temporal lobe epilepsy in humans. jebms.org

Research using the amygdala kindling model has investigated the anticonvulsive properties of this compound (also referred to as F1933). Studies in fully kindled rats have shown that this compound exhibits anticonvulsive effects, protecting against generalized seizures. nih.govresearchgate.net However, it was observed that this compound did not suppress partial ictal events, such as amygdala afterdischarges and limbic seizures, in these models. nih.govresearchgate.net A comparative study with diazepam in the amygdala kindling model indicated that both compounds protected against generalized seizures. nih.govresearchgate.net

While the amygdala kindling model is specifically highlighted, other neurophysiological models in rodents are also employed to understand the effects of compounds on neuronal activity and function. These models can include assessments of evoked potentials, synaptic plasticity, and neuronal excitability in various brain regions. The specific application of other neurophysiological models to this compound is not extensively detailed in the provided search results. However, preclinical neurophysiological studies in rodents generally aim to elucidate how a compound interacts with neuronal circuits and modulates electrical signaling.

Amygdala Kindling Model in Rodents

Mechanisms of Biological Response in Model Organisms

Understanding the mechanisms by which this compound elicits a biological response in model organisms is crucial for defining its pharmacological profile. In the context of the amygdala kindling model, investigations into the mechanism of this compound's anticonvulsive action have been conducted.

Further detailed research findings on the specific binding characteristics, downstream signaling pathways, or interactions with other neurotransmitter systems directly attributed to this compound's biological response in model organisms are not comprehensively available within the provided search results.

Behavioral Phenotype Analysis in Research Models

Behavioral phenotype analysis in research models involves systematically assessing changes in the behavior of animals following administration of a compound. This can provide insights into the potential effects on various aspects of neurological function, including motor activity, anxiety, learning, and memory. nih.govnih.gov

In the context of the amygdala kindling model, which is used to study epilepsy, behavioral endpoints are often assessed using scoring systems like the Racine scale to quantify seizure severity. jebms.orgsynapcell.com Studies on this compound in this model have included the assessment of behavioral seizures. The observation that this compound protected against generalized seizures in kindled rats implies an effect on the behavioral manifestations of these seizures. nih.govresearchgate.net

Beyond seizure-related behavior, behavioral phenotype analysis in rodent models can encompass a wide range of tests designed to evaluate specific behavioral domains. nih.govnih.govfrontiersin.orgresearchgate.net While the provided information focuses on the anticonvulsant effects observed in the kindling model, comprehensive behavioral profiling of this compound across various domains (e.g., anxiety, locomotion, social interaction) is not detailed in the search results.

Electrophysiological Correlates of this compound Action

Electrophysiological studies measure the electrical activity of neurons and neural circuits, providing direct evidence of how a compound affects neuronal function. In the context of the amygdala kindling model, electrophysiological recordings, such as electroencephalography (EEG), are used to monitor electrical seizure activity, including afterdischarges. jebms.orgsynapcell.com

Research on this compound in the amygdala kindling model has utilized electrophysiological assessments to evaluate its impact on seizure activity. While this compound was shown to protect against generalized behavioral seizures, it did not suppress partial ictal events like amygdala afterdischarges and limbic seizures as measured electrophysiologically. nih.govresearchgate.net This suggests that this compound's effects may be more pronounced on the propagation and generalization of seizure activity rather than the initiation of focal discharges.

Molecular and Cellular Mechanisms of Action

Understanding the molecular and cellular mechanisms of a compound is crucial in preclinical pharmacology. This involves identifying the specific biological targets with which the compound interacts, characterizing the dynamics of these interactions, elucidating the downstream signaling events, and assessing changes in gene and protein expression profiles.

Target Identification and Validation Strategies

Target identification is a fundamental step in drug discovery, aiming to pinpoint the specific molecules (e.g., proteins, receptors, enzymes) that a compound interacts with to exert its effects. Validation strategies then confirm that modulating this target is indeed responsible for the observed pharmacological outcome. Techniques such as binding assays, functional assays, and genetic approaches (like knockdown or knockout studies) are commonly employed in this process. rroij.comeuropa.euresearchgate.netbjcardio.co.uknih.gov

Preclinical research on this compound (F1933) has indicated that its anticonvulsant action is mediated by the benzodiazepine (B76468) receptor. researchgate.netresearchgate.net This suggests that the benzodiazepine receptor is a primary molecular target for this compound. Benzodiazepine receptors are associated with gamma-aminobutyric acid type A (GABA-A) receptors, which are key inhibitory neurotransmitter receptors in the central nervous system. nih.gov

Protein-Ligand Interaction Dynamics

Protein-ligand interaction dynamics describe how a small molecule like this compound binds to its protein target, including the affinity, kinetics, and specific residues involved in the interaction. These interactions are typically mediated by various forces such as hydrogen bonds, van der Waals forces, ionic interactions, and hydrophobic effects. nih.govgoogle.com Understanding these dynamics is vital for structure-activity relationship studies and rational drug design. While this compound has been shown to interact with the benzodiazepine receptor researchgate.netresearchgate.net, detailed information specifically on the protein-ligand interaction dynamics of this compound with this receptor, such as specific binding sites, binding constants, or kinetic rates, was not found in the consulted literature.

Intracellular Signaling Cascades Influenced by this compound

Ligand binding to cell surface receptors, such as the GABA-A receptor targeted by benzodiazepines, often triggers a cascade of intracellular signaling events that ultimately lead to a cellular response. nih.govresearchgate.netwho.intgoogle.comgoogle.comnih.govnih.govnih.govantibodysociety.org For GABA-A receptors, activation leads to an influx of chloride ions, causing hyperpolarization and reduced neuronal excitability. nih.gov While the general signaling pathways downstream of GABA-A receptors are well-established, specific details on how this compound influences these intracellular signaling cascades were not described in the available preclinical research.

Gene Expression and Proteomic Profiling in Research Models

Gene expression and proteomic profiling studies provide a broader understanding of the cellular impact of a compound by examining changes in mRNA and protein levels. nih.govantibodysociety.orgwho.intmedchemexpress.comsigmaaldrich.com These techniques can reveal affected pathways beyond the primary target and identify potential biomarkers of response or toxicity. While these are standard approaches in preclinical characterization, specific data from gene expression or proteomic profiling studies conducted with this compound in relevant research models were not found in the search results.

Comparative Molecular Pharmacology with Related Compounds

Comparative molecular pharmacology involves evaluating the activity and mechanisms of a compound in relation to other compounds, particularly those within the same class or with similar therapeutic effects. This comparison can highlight similarities and differences in potency, efficacy, selectivity, and mechanism. Preclinical studies have compared the anticonvulsant properties of this compound (F1933) with diazepam, another compound known to interact with benzodiazepine receptors. researchgate.netresearchgate.net In a rat kindling model, both this compound and diazepam were found to protect against generalized seizures, although they did not suppress partial ictal events. researchgate.netresearchgate.net The anticonvulsive action of this compound was reported to be nearly reversed by flumazenil, a specific antagonist of benzodiazepine receptors, suggesting a similar mechanism of action to diazepam, mediated through this receptor. researchgate.net

Below is a summary of the comparative anticonvulsant activity of this compound and Diazepam in a rat kindling model based on the provided search results:

CompoundEffect on Generalized Seizures (Rat Kindling Model)Effect on Partial Ictal Events (Amygdala Afterdischarges and Limbic Seizures)Mediation by Benzodiazepine Receptor
This compoundProtected fully kindled rats researchgate.netresearchgate.netFailed to suppress researchgate.netresearchgate.netAction nearly reversed by Flumazenil researchgate.net
DiazepamProtected fully kindled rats researchgate.netresearchgate.netFailed to suppress researchgate.netresearchgate.netKnown to interact with benzodiazepine receptors researchgate.netnih.gov

This comparative study provides preclinical evidence supporting this compound's activity profile and its likely interaction with the benzodiazepine receptor, similar to diazepam.

Pharmacokinetic and Pharmacodynamic Research in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Research Models

Comprehensive ADME studies are essential to determine the viability of a drug candidate. drugdevelopment.fi These studies investigate the journey of the compound through the body, from administration to elimination.

Detailed public information regarding the in vitro metabolic stability and specific metabolites of Dulozafone is not available at this time.

Tissue distribution studies reveal where a compound accumulates in the body after administration. This is vital for understanding both its therapeutic action at target sites and its potential for toxicity in non-target organs.

Specific data on the tissue distribution of this compound in animal models has not been made publicly available.

Publicly accessible data on the excretion pathways of this compound in preclinical species could not be located.

Synthetic and Medicinal Chemistry Research of Dulozafone

Synthetic Pathways and Methodologies

Detailed information regarding the synthesis of Dulozafone is not extensively documented in publicly accessible scientific literature. General principles of synthetic medicinal chemistry involve the creation of complex molecules from simpler precursors. openaccessjournals.com However, specific routes and methodologies validated for this compound are not published.

Novel Synthetic Route Development

The development of novel synthetic routes for pharmaceutical compounds is a critical area of research, aiming to improve efficiency, reduce costs, and enhance sustainability. symeres.comnih.gov Such endeavors often involve retrosynthetic analysis to identify new pathways. chemical.ai For this compound, there are no published studies detailing the development of new or "aspirational" synthetic routes. symeres.com

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for maximizing the yield and purity of a target compound. researchgate.net This process is a standard component of chemical process development. However, specific data or research articles focusing on the optimization of synthesis conditions for this compound are not available in the public domain.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity, thereby guiding the design of more potent and selective drugs. chemisgroup.usoncodesign-services.comcollaborativedrug.com For this compound, which is noted to belong to the benzodiazepine (B76468) class of compounds, such studies would be critical for its development. chemisgroup.us However, specific SAR studies for this compound are not described in the available literature.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs are a cornerstone of SAR studies, allowing chemists to probe the function of different parts of a molecule. rsc.orgnih.govmdpi.comnih.govrsc.orgnih.govresearchgate.net This involves making systematic modifications to a lead compound. While the synthesis of various derivatives is a common practice in drug discovery, there are no specific reports on the design or synthesis of analogs or derivatives of this compound. openaccessjournals.com

Impact of Structural Modifications on Biological Activity

Evaluating the biological activity of newly synthesized analogs is the key to establishing an SAR. nih.gov This would involve testing this compound derivatives in relevant biological assays to determine how structural changes affect its anticonvulsant properties. medchemexpress.eumedchemexpress.com Without the synthesis of such derivatives, no data exists on the impact of structural modifications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling uses computational and statistical methods to create a mathematical relationship between chemical structure and biological activity. jmaterenvironsci.comjbclinpharm.orgresearchgate.netnih.govresearchgate.net These models are invaluable for predicting the activity of novel compounds and optimizing lead structures. oncodesign-services.com A search of scientific databases reveals no published QSAR models for this compound or its potential derivatives. While QSAR studies have been performed on other benzodiazepine derivatives, specific models for this compound have not been developed or are not publicly disclosed. researchgate.net

Advanced Analytical Methodologies for Dulozafone Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of Dulozafone in complex biological and research matrices. chromatographytoday.com These techniques offer the high resolution and sensitivity required to distinguish the analyte from endogenous components and potential impurities.

A common approach involves reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection. researchgate.netnih.gov The separation is typically achieved on a C18 column, which provides excellent retention and separation for a wide range of organic molecules. researchgate.netcore.ac.uk The mobile phase composition, a critical parameter, is optimized to ensure a sharp peak shape and a reasonable retention time for this compound. researchgate.net For instance, a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is often employed. researchgate.netjapsonline.com The pH of the aqueous phase can be adjusted to control the ionization state of this compound, thereby influencing its retention characteristics. researchgate.net

For quantitative analysis, a UV detector is commonly used, with the detection wavelength set at the absorbance maximum of this compound to ensure the highest sensitivity. researchgate.netnuv.ac.in The method's performance is characterized by its linearity, limit of detection (LOD), and limit of quantification (LOQ). nuv.ac.in

Table 1: Illustrative HPLC-UV Parameters for Analysis of a Small Molecule Drug

Parameter Typical Value/Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.2) (46:54, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 235 nm
Retention Time ~6.8 minutes
Linearity Range 20-70 µg/mL
Correlation Coefficient (r²) >0.999

This table presents typical parameters based on established methods for similar small molecule drugs and is for illustrative purposes. researchgate.netnih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive identification and purity assessment of this compound. scribd.comnumberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide detailed information about the molecular structure. scribd.commolnova.comchemrxiv.org

¹H and ¹³C NMR spectroscopy are used to elucidate the precise arrangement of atoms within the this compound molecule, confirming its identity by analyzing chemical shifts, spin-spin coupling, and integration of the signals. numberanalytics.commolnova.comgoogleapis.com A certificate of analysis for this compound indicates that its structure is consistent with NMR data. molnova.com

IR spectroscopy is employed to identify the functional groups present in the this compound molecule. scribd.comchemrxiv.org The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific chemical bonds, providing a molecular fingerprint.

For purity assessment, a combination of chromatographic and spectroscopic methods is often used. HPLC can separate impurities from the main compound, and subsequent analysis by mass spectrometry or NMR can help in their identification. nuv.ac.in

Table 2: Spectroscopic Techniques for Structural Analysis

Technique Information Obtained
¹H NMR Number and environment of hydrogen atoms.
¹³C NMR Number and environment of carbon atoms.
IR Spectroscopy Presence of specific functional groups.
Mass Spectrometry Molecular weight and fragmentation pattern.

This table outlines the primary application of each spectroscopic method in structural elucidation. scribd.comnumberanalytics.com

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantitation

The study of a drug's metabolic fate is a critical component of preclinical research. nih.govijpras.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technique for the identification and quantification of this compound metabolites in biological matrices such as plasma, urine, and feces. researchgate.netbioivt.comeag.com

This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. eag.commeasurlabs.com Following administration of this compound in preclinical models, biological samples are collected and prepared, often using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. researchgate.netnih.gov

The sample extract is then injected into the LC-MS/MS system. measurlabs.com As components elute from the LC column, they are ionized, typically using electrospray ionization (ESI). The first mass analyzer (quadrupole) selects the precursor ion (the protonated or deprotonated this compound or its potential metabolites). eag.com These selected ions are then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. eag.com This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for detecting and quantifying metabolites, even at very low concentrations. nih.gov The fragmentation patterns also provide crucial information for the structural elucidation of the metabolites. bioivt.comlcms.cz

Table 3: General Workflow for LC-MS/MS-Based Metabolite Identification

Step Description
1. Sample Preparation Extraction of analytes from the biological matrix (e.g., plasma, urine).
2. LC Separation Chromatographic separation of the parent drug and its metabolites.
3. Ionization Generation of charged ions from the eluted compounds (e.g., ESI).
4. Precursor Ion Selection Isolation of the ion corresponding to the parent drug or a suspected metabolite.
5. Fragmentation Collision-induced dissociation of the precursor ion to generate product ions.
6. Product Ion Detection Detection and analysis of the product ions to confirm the identity and structure of the metabolite.

This table outlines the general steps involved in identifying drug metabolites using LC-MS/MS. nih.govbioivt.comeag.com

Bioanalytical Method Validation for Preclinical Studies

Before a bioanalytical method can be used to generate reliable data in preclinical studies, it must undergo a rigorous validation process to demonstrate its performance characteristics. europa.eunih.govfda.gov The validation of bioanalytical methods for this compound would follow established guidelines from regulatory authorities like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eufda.gov

The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Accuracy: The closeness of the determined value to the true value, assessed by analyzing quality control (QC) samples at different concentrations. nih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated as both intra-day and inter-day precision. nih.gov

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. nih.gov

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. nih.govnih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov

Table 4: Key Parameters for Bioanalytical Method Validation

Validation Parameter Acceptance Criteria (Typical)
Accuracy Mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision (CV%) Should not exceed 15% (20% at LLOQ).
Linearity (r²) ≥ 0.99
Recovery Consistent, precise, and reproducible.
Stability Analyte concentration should remain within ±15% of the initial concentration.

This table summarizes the typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. nih.govbebac.at

Computational and Theoretical Investigations of Dulozafone

Molecular Docking and Dynamics Simulations: Unexplored Territory

Molecular docking and dynamics simulations are fundamental computational techniques used to predict the interaction between a ligand, such as a drug molecule, and its biological target. In the case of Dulozafone, its activity is attributed to its interaction with benzodiazepine (B76468) receptors. nih.gov These receptors are complex ion channels, and understanding the precise binding site and the nature of the interactions is crucial for rational drug design and optimization.

Currently, there are no specific molecular docking or dynamics simulation studies published for this compound. Such studies would be instrumental in:

Identifying the binding pocket: Determining the specific amino acid residues within the benzodiazepine receptor that interact with this compound.

Visualizing the binding mode: Understanding the three-dimensional orientation of this compound within the binding site.

Quantifying binding affinity: Predicting the strength of the interaction between this compound and the receptor, which can be correlated with its potency.

Assessing conformational changes: Molecular dynamics simulations could reveal how the binding of this compound affects the receptor's structure and dynamics, providing insights into the mechanism of allosteric modulation.

Quantum Chemical Calculations: Awaiting Data

Quantum chemical calculations provide a deep understanding of the electronic structure, reactivity, and various physicochemical properties of a molecule. For this compound, these calculations could yield valuable data, including:

Molecular orbital analysis: Identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its electronic behavior and reactivity.

Electrostatic potential mapping: Visualizing the charge distribution on the molecule's surface to predict sites for electrostatic interactions with the receptor.

Calculation of molecular descriptors: Determining properties such as dipole moment, polarizability, and other quantum mechanical descriptors that can be used in quantitative structure-activity relationship (QSAR) models.

Without published research, there is no available data from quantum chemical calculations for this compound.

Pharmacophore Modeling and Virtual Screening: An Untapped Potential

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound and its analogs could be a powerful tool for:

Virtual screening: Searching large chemical databases for novel compounds that match the pharmacophore model and are therefore likely to exhibit similar anticonvulsant activity.

Scaffold hopping: Discovering new chemical scaffolds that retain the key pharmacophoric features, potentially leading to the development of novel drug candidates with improved properties.

The development of a specific pharmacophore model for this compound has not been reported in the scientific literature.

Predictive Modeling for Biological Activity: A Future Endeavor

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its potential analogs, a QSAR model could:

Predict the anticonvulsant activity of newly designed compounds before their synthesis and experimental testing.

Identify key structural features that positively or negatively influence activity, guiding the optimization of lead compounds.

The creation of a robust QSAR model requires a dataset of structurally related compounds with their corresponding biological activities. As there are no published studies focusing on the computational analysis of this compound analogs, the data required to build such a model is not available.

Future Directions and Emerging Research Avenues for Dulozafone

Development of Advanced Preclinical Models

The primary preclinical model used to characterize the anticonvulsant properties of dulozafone has been the amygdala kindling model in rats. researchgate.netnih.govresearchgate.net This model is well-established for studying temporal lobe epilepsy and for the initial screening of potential antiepileptic drugs. researchgate.net In these studies, this compound was effective in protecting against generalized seizures, though it did not suppress partial ictal events. researchgate.netnih.gov

There is no available information on the use of more advanced or alternative preclinical models to investigate this compound's efficacy. For instance, research using models of drug-resistant epilepsy, genetic epilepsy models, or models that assess a broader range of seizure types and comorbidities would be necessary to build a more comprehensive preclinical profile. The development and application of such models represent a significant research gap.

Integration of Multi-omics Data for Comprehensive Understanding

The application of multi-omics approaches—such as genomics, proteomics, and metabolomics—has become increasingly important in modern drug discovery and development for providing a holistic understanding of a compound's effects. For this compound, there is no published research indicating the use of any multi-omics strategies.

A comprehensive understanding of this compound's pharmacology would be greatly enhanced by integrating multi-omics data. Such approaches could potentially identify novel biomarkers of response, elucidate downstream signaling pathways affected by this compound, and offer insights into its off-target effects. The absence of this line of inquiry leaves many questions about the compound's broader biological impact unanswered.

Novel Synthetic Strategies for this compound and its Analogs

Information regarding novel synthetic strategies for this compound or the development of its analogs is not available in the current body of scientific literature. While the synthesis of analogs is a common strategy in medicinal chemistry to optimize a lead compound's efficacy, selectivity, and pharmacokinetic properties, there is no indication that such efforts have been undertaken for this compound. nih.govresearchgate.net The exploration of this compound's chemical space through the creation and testing of analogs is a potential future research avenue that remains unexplored.

Role of this compound in Advancing Fundamental Neurobiological Understanding

The primary contribution of this compound to fundamental neurobiological understanding appears to be as a pharmacological tool to probe the function of benzodiazepine (B76468) receptors in the context of seizure generation, specifically within the amygdala kindling model. researchgate.net Its utility in confirming the role of these receptors in suppressing generalized seizures is its main reported contribution. researchgate.netnih.gov

Beyond this specific context, there is no evidence to suggest that this compound has been used to advance a broader understanding of neurobiology. Its potential role in elucidating the complexities of synaptic plasticity, neuronal network function, or the pathophysiology of other neurological disorders has not been investigated.

Addressing Research Gaps and Unanswered Questions in this compound Pharmacology

The pharmacology of this compound is characterized by significant research gaps and a multitude of unanswered questions. The existing data provides a preliminary characterization of its anticonvulsant activity but falls short of the comprehensive evaluation required for modern therapeutic development.

Key unanswered questions include:

What is the full spectrum of this compound's molecular targets beyond the benzodiazepine receptor?

How does the efficacy of this compound compare to newer generation antiepileptic drugs in a wider range of preclinical models?

What are the long-term effects and potential for tolerance development with chronic administration of this compound?

What is the pharmacokinetic and metabolic profile of this compound in different species?

Could structural modifications of this compound lead to analogs with improved therapeutic properties?

Addressing these fundamental questions would be a prerequisite for any future consideration of this compound as a therapeutic candidate. The table below summarizes the current state of knowledge and the significant research gaps.

Research AreaCurrent KnowledgeMajor Research Gaps and Unanswered Questions
Molecular Targets Acts on benzodiazepine receptors. researchgate.netnih.gov- Identification of any additional molecular targets. - Elucidation of downstream signaling pathways.
Preclinical Models Tested in the amygdala kindling model in rats. researchgate.netnih.govresearchgate.net- Efficacy in models of drug-resistant epilepsy. - Evaluation in genetic epilepsy models. - Assessment of effects on comorbidities.
Multi-omics Data No available data.- Integration of genomic, proteomic, and metabolomic data to understand its system-wide effects.
Synthetic Analogs No available information on analog synthesis.- Exploration of structure-activity relationships. - Development of analogs with improved properties.
Neurobiology Used as a tool to study benzodiazepine receptor function in seizures. researchgate.net- Role in other areas of neurobiology, such as synaptic plasticity or network function.

Q & A

Q. What are the recommended protocols for synthesizing Dulozafone in laboratory settings, and how can purity be validated?

  • Methodological Answer : this compound (C20_{20}H22_{22}Cl2_{2}N2_{2}O4_4) synthesis typically involves multi-step organic reactions, including chlorination and amidation. Key steps include:
  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
  • Validation : Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and 1^1H/13^{13}C NMR spectroscopy. Full experimental details must be documented for reproducibility, including raw spectral data in supplementary materials .
ParameterSpecification
Yield60-70% (after purification)
Melting Point198-202°C (literature range)
Purity Criteria≥95% (HPLC, NMR)

Q. How does this compound’s molecular structure influence its anticonvulsant activity?

  • Methodological Answer : Structural analysis using X-ray crystallography and molecular docking reveals:
  • Chlorine Substituents : Enhance lipid solubility, improving blood-brain barrier penetration .
  • Diazepine Core : Binds GABAA_A receptors, modulating chloride ion channels. Comparative studies with structurally analogous compounds (e.g., diazepam) show this compound’s higher Cl-substitution correlates with prolonged half-life in rodent models .
    Use density functional theory (DFT) to predict electron distribution and binding affinity. Validate via in vitro receptor-binding assays .

Q. What standardized assays are used to evaluate this compound’s efficacy in seizure models?

  • Methodological Answer :
  • In Vivo Models : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in rodents. Dose-response curves (ED50_{50}) should be established with 95% confidence intervals .
  • In Vitro Models : Patch-clamp electrophysiology on hippocampal neurons to assess GABAergic currents. Include positive controls (e.g., phenobarbital) and statistical tests (ANOVA with post-hoc Tukey) .

Q. How should researchers design pharmacokinetic studies for this compound?

  • Methodological Answer :
  • Sample Collection : Serial blood sampling in Sprague-Dawley rats (n ≥ 6) at 0.5, 1, 2, 4, 8, 12, 24h post-administration.
  • Analytical Methods : LC-MS/MS for plasma quantification (LLOQ: 1 ng/mL). Report AUC, Cmax_{max}, Tmax_{max}, and half-life. Cross-validate with enzyme-linked immunosorbent assays (ELISAs) for metabolite detection .

Q. What are the ethical considerations for this compound studies involving animal models?

  • Methodological Answer :
  • Approvals : Obtain institutional animal care committee (IACC) approval (e.g., AAALAC guidelines).
  • Humane Endpoints : Define seizure severity thresholds (e.g., Racine scale ≥4) for euthanasia.
  • Reporting : Adhere to ARRIVE 2.0 guidelines for experimental transparency .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in this compound’s pharmacokinetic data across different in vivo models?

  • Methodological Answer :
  • Meta-Analysis : Pool data from published studies (e.g., PubMed, Embase) using random-effects models. Assess heterogeneity via I2^2 statistics .
  • Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models to account for species-specific metabolic enzymes (e.g., CYP3A4 in humans vs. CYP2C11 in rats) .

Q. How can computational modeling predict this compound’s off-target interactions with non-GABAergic receptors?

  • Methodological Answer :
  • In Silico Screening : Use Schrödinger’s Glide or AutoDock Vina to dock this compound against >500 human receptors (PDB database). Prioritize targets with docking scores ≤ -9 kcal/mol.
  • Validation : Confirm hits via radioligand binding assays (e.g., 3^3H-Dulozafone competition studies) .

Q. What statistical approaches resolve contradictions in this compound’s dose-dependent toxicity profiles?

  • Methodological Answer :
  • Bayesian Hierarchical Models : Integrate toxicity data from multiple studies, adjusting for covariates (e.g., age, sex). Calculate posterior probabilities for NOAEL deviations .
  • Omics Integration : Correlate transcriptomic data (RNA-seq) from liver tissues with histopathology findings to identify biomarkers of hepatotoxicity .

Q. How can researchers optimize this compound’s bioavailability without altering its pharmacophore?

  • Methodological Answer :
  • Prodrug Design : Synthesize ester derivatives (e.g., acetylated amine groups) to enhance solubility. Test hydrolysis rates in simulated gastric fluid (USP method).
  • Nanocarriers : Encapsulate this compound in PLGA nanoparticles. Characterize drug release kinetics (Higuchi model) and compare bioavailability via AUC ratios .

Q. What methodologies validate this compound’s stability under long-term storage conditions?

  • Methodological Answer :
  • ICH Guidelines : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation products via UPLC-QTOF-MS.
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf life at 25°C. Confirm with real-time data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.